Anthracene-9,10-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53760-37-5 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
anthracene-9,10-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H,15-16H2 |
InChI Key |
NDMVXIYCFFFPLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Anthracene 9,10 Diamine
Direct Synthesis Approaches to Anthracene-9,10-diamine
The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving modern cross-coupling reactions or the reduction of readily available precursors.
Palladium-Catalyzed Amination Routes (e.g., Buchwald-Hartwig type reactions)
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and it is a key method for the synthesis of aryl amines from aryl halides. This palladium-catalyzed cross-coupling reaction offers a direct route to this compound and its derivatives from 9,10-dihaloanthracene precursors, such as 9,10-dibromoanthracene (B139309).
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. While early iterations of the Buchwald-Hartwig reaction were effective for a range of substrates, the development of sterically hindered and electron-rich phosphine ligands has significantly expanded its scope and utility.
A notable example involves the synthesis of 9,10-bis(5H-dibenzo[b,f]azepino)anthracene, a donor–π–donor (D–π–D) type triad, through a Buchwald-Hartwig amination. In this synthesis, 9,10-dibromoanthracene is coupled with 5H-dibenzo[b,f]azepine. While this does not yield the parent this compound, it demonstrates the successful double amination at the 9 and 10 positions of the anthracene (B1667546) core using this methodology.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 9,10-dibromoanthracene | 5H-dibenzo[b,f]azepine | Palladium catalyst with appropriate phosphine ligand and base | 9,10-bis(5H-dibenzo[b,f]azepino)anthracene |
Table 1: Example of Buchwald-Hartwig Amination for the Synthesis of an this compound Derivative.
The synthesis of the parent this compound via this route would necessitate the use of ammonia (B1221849) or an ammonia surrogate as the amine source. While challenging due to the volatility and coordination properties of ammonia, advancements in catalyst systems, including the use of specialized ligands and ammonia equivalents, have made such transformations more feasible.
Reductive Synthesis from Anthracenedione Precursors
An alternative and economically viable approach to this compound involves the reduction of 9,10-anthracenedione (anthraquinone) derivatives. Anthraquinones are readily available industrial chemicals, making them attractive starting materials. The general strategy involves the conversion of the carbonyl groups at the 9 and 10 positions into amino groups.
One potential pathway is the formation of 9,10-anthraquinone dioxime, followed by its reduction. The dioxime can be prepared by reacting 9,10-anthraquinone with hydroxylamine. Subsequent reduction of the dioxime, for instance using reducing agents like stannous chloride in hydrochloric acid (SnCl₂/HCl), can yield the desired diamine. This method is a classic approach for the conversion of ketones to amines.
Another reductive strategy is the direct reductive amination of 9,10-anthraquinone. This one-pot reaction would involve treating the anthraquinone (B42736) with an ammonia source in the presence of a reducing agent. While conceptually straightforward, the efficiency of this direct conversion can be influenced by the choice of reducing agent and reaction conditions. Reductive amination has been reported for derivatives of 9,10-anthraquinone-2-carbaldehyde using sodium triacetoxyborohydride, indicating the feasibility of this approach within the anthraquinone system.
| Precursor | Key Intermediate | Reducing Agent/Conditions | Product |
| 9,10-Anthracenedione | 9,10-Anthraquinone dioxime | e.g., SnCl₂ / HCl | This compound |
| 9,10-Anthracenedione | - | Ammonia source and reducing agent | This compound |
Table 2: Reductive Synthesis Pathways to this compound.
Alternative Synthetic Pathways for this compound Scaffolds
While palladium-catalyzed amination and reductive routes are the most prominent, other synthetic strategies can be envisioned for the construction of the this compound scaffold. These may include multi-step sequences starting from different anthracene derivatives or related polycyclic aromatic hydrocarbons. For instance, the synthesis of a 9,10-dimethyl-9,10-ethanoanthracene backbone has been reported, which could potentially be modified to introduce amino functionalities. However, these alternative pathways are generally less direct and may be more applicable to the synthesis of specific, highly substituted derivatives rather than the parent compound.
Functionalization and Derivatization Strategies
The synthetic utility of this compound is greatly enhanced by the ability to further modify its structure. The two primary sites for functionalization are the amino groups and the peripheral positions of the anthracene core.
N-Substitution and Amine-Functionalization of this compound
The amino groups of this compound are nucleophilic and can readily undergo a variety of reactions to form N-substituted derivatives.
N-Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides. The degree of alkylation (mono- vs. di-alkylation on each nitrogen) can be controlled by the stoichiometry of the reactants and the reaction conditions. Modern methods for N-alkylation, such as copper-catalyzed reactions, offer milder and more efficient alternatives to traditional approaches.
N-Arylation: The introduction of aryl groups on the nitrogen atoms can be accomplished through cross-coupling reactions. The Chan-Lam coupling, which utilizes copper catalysts and arylboronic acids, is a powerful method for N-arylation under relatively mild conditions. This allows for the synthesis of a wide range of N,N'-diaryl-anthracene-9,10-diamines with diverse electronic and steric properties.
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-anthracene-9,10-diamine |
| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst, Base | N-Aryl-anthracene-9,10-diamine |
Table 3: Key N-Substitution Reactions of this compound.
Side-Chain and Peripheral Modification of the Anthracene Core
In addition to modifying the amino groups, the anthracene core itself can be functionalized at its peripheral positions (1, 4, 5, and 8 or 2, 3, 6, and 7). This allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, and electronic characteristics.
These modifications are typically introduced on a precursor molecule before the formation of the diamine. For example, starting with a substituted 9,10-dibromoanthracene, a peripherally functionalized this compound can be synthesized via a subsequent Buchwald-Hartwig amination. This approach allows for the strategic placement of various functional groups around the anthracene scaffold.
Formation of Schiff Bases and Related Imine Derivatives from Anthracene-9,10-dione
The synthesis of Schiff bases and related imine derivatives from anthracene-9,10-dione, also known as anthraquinone, is a notable method for producing N-substituted anthracene compounds. This process typically involves the condensation reaction between the carbonyl groups of the dione (B5365651) and primary amines. The resulting products are anthracene-9,10-diimines or, if a monoamino-anthraquinone is used as the starting material, a mono-imine derivative. These reactions are fundamental in creating a variety of compounds with potential applications in materials science and medicinal chemistry.
The general reaction involves heating anthracene-9,10-dione with a primary amine, which leads to the formation of a C=N bond (imine or azomethine group) through the elimination of water. While direct condensation with anthracene-9,10-dione can be challenging, methodologies often start with amino-substituted anthraquinones. For instance, novel Schiff bases can be synthesized from 1-aminoanthraquinone (B167232), which already possesses a nitrogen-containing functional group.
Research has demonstrated the synthesis of Schiff bases through the condensation of 1-aminoanthraquinone with various aromatic carbonyl compounds. researchgate.net This approach highlights the reactivity of the amino group on the anthracene framework and provides a pathway to complex imine derivatives. The reaction of the carbonyl groups on the anthracene-9,10-dione core itself with amines serves as a direct route to diimine structures, which are valuable in the development of organic charge-transfer complexes and other functional materials.
The table below summarizes the synthesis of various Schiff bases derived from the anthraquinone moiety, showcasing the reactants and conditions employed.
| Anthraquinone Reactant | Amine/Carbonyl Reactant | Reaction Conditions | Product Type |
|---|---|---|---|
| 1-Aminoanthraquinone | Substituted Aromatic Aldehydes | Solvent-free, Dodecatungstosilicic acid / P2O5, Room Temperature | Mono-imine Schiff Base |
| Anthracene-9,10-dione | Primary Amines (General) | Heating, Acid/Base Catalysis | Di-imine Schiff Base |
| 1-Aminoanthraquinone | Triethyl orthoformate and CH-acid compounds | Solvent-free, Catalyst-free, 50 °C | Aminoanthraquinone Derivative |
Green Chemistry Approaches in this compound Synthesis
While specific literature on green chemistry approaches for the direct synthesis of this compound is limited, significant progress has been made in applying green principles to the synthesis of related nitrogen-containing anthracene derivatives, particularly the Schiff bases formed from anthracene-9,10-dione. These methods focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency.
Key green methodologies include solvent-free reactions and microwave-assisted synthesis. rasayanjournal.co.inresearchgate.net These techniques offer substantial advantages over traditional methods, which often require high-boiling point, toxic solvents and long reaction times. rasayanjournal.co.in
Solvent-free, or "dry media," synthesis has been successfully applied to produce anthraquinone derivatives. rasayanjournal.co.in One such method involves the condensation of 1-aminoanthraquinone with carbonyl compounds using a solid acid catalyst like dodecatungstosilicic acid/P2O5 at room temperature. researchgate.net This approach is highly efficient, with reactions completing in just 1-3 minutes and yielding excellent results, contributing significantly to green chemistry by eliminating the need for solvents. researchgate.net Another reported green method is the simple mixing and grinding of reactants at room temperature, which can produce quantitative yields of anthracene-imide derivatives in minutes without any catalyst or solvent. researchgate.net
Microwave irradiation has emerged as another powerful tool for the green synthesis of anthraquinone derivatives. rasayanjournal.co.in This non-conventional energy source selectively heats the reacting molecules, dramatically accelerating reaction rates. rasayanjournal.co.in Syntheses that would traditionally take hours or even days can be completed in minutes in a domestic microwave oven, often in a single pot and without any solvent. rasayanjournal.co.inresearchgate.net This not only saves a significant amount of time and energy but also simplifies the experimental setup and purification process. rasayanjournal.co.in
The following table compares conventional and green synthetic methods for producing Schiff bases and related derivatives from the anthraquinone core.
| Method | Conditions | Reaction Time | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | High-boiling toxic solvents (e.g., DMSO, DMF) | Hours to Days | Variable | Established procedures |
| Solvent-Free (Solid Catalyst) | Dodecatungstosilicic acid / P2O5, Room Temperature | 1-3 Minutes | Excellent | Hazardous solvent-free, fast, efficient. researchgate.net |
| Solvent-Free (Grinding) | Mixing/grinding at Room Temperature | Few Minutes | Quantitative | Catalyst and solvent-free, simple, high yield. researchgate.net |
| Microwave Irradiation | Solvent-free, single pot | Minutes | High | Drastically reduced time, energy efficient, no costly solvents. rasayanjournal.co.inresearchgate.net |
Electronic Structure and Photophysical Properties of Anthracene 9,10 Diamine
Electronic Absorption Characteristics
The absorption of ultraviolet and visible light by a molecule is dictated by its electronic structure, with specific wavelengths promoting electrons from lower to higher energy orbitals. For aromatic systems like anthracene (B1667546), these transitions are typically π-π* in nature.
Analysis of Electronic Transitions and Absorption Bands
Detailed experimental data on the specific electronic transitions and absorption bands for Anthracene-9,10-diamine are not extensively available in the surveyed literature. However, for the parent anthracene molecule, the absorption spectrum is well-characterized by transitions to the ¹Lₐ and ¹Lₑ excited states. Substitution at the 9,10-positions, particularly with electron-donating amino groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene due to the extension of the π-conjugated system and the involvement of nitrogen's lone pair electrons. Theoretical studies on related diaminoanthracene compounds suggest that the nature of these transitions is influenced by intramolecular charge-transfer (ICT) characteristics from the amino groups to the anthracene core researchgate.net.
Solvatochromic Effects on Electronic Absorption
Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, reflecting a change in the absorption spectrum. This effect is particularly pronounced in molecules where the ground and excited states have different dipole moments. For D-π-A (donor-pi-acceptor) type molecules, an intramolecular charge-transfer (ICT) upon excitation leads to a more polar excited state, which is stabilized by polar solvents, resulting in a bathochromic shift nih.gov.
While specific studies detailing the solvatochromic effects on the electronic absorption of this compound are not available, research on the isomeric 1,5-diaminoanthracene shows that its absorption and emission spectra are sensitive to solvent polarity nih.govmdpi.com. It is reasonable to infer that this compound would also exhibit solvatochromic shifts due to the electron-donating nature of the two amino groups, which can lead to changes in the dipole moment upon electronic excitation. The interaction via hydrogen bonding between the amine groups and protic solvents can also significantly modulate these effects nih.gov.
Emission Properties and Luminescence Phenomena
The emission properties of a fluorophore, including its fluorescence quantum yield and lifetime, are critical measures of its efficiency as a light emitter.
Fluorescence Quantum Yields and Radiative Lifetimes
The fluorescence quantum yield (Φf) represents the ratio of photons emitted to photons absorbed, while the radiative lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many 9,10-disubstituted anthracene derivatives, these properties are highly dependent on the nature of the substituent. For instance, derivatives like 9,10-diphenylanthracene (B110198) are known for their high quantum yields, often approaching unity (100%) bjraylight.comomlc.org. Conversely, substitutions with groups like thiophene (B33073) can significantly decrease the fluorescence quantum yield rsc.org.
Specific, experimentally determined fluorescence quantum yields and radiative lifetimes for this compound are not reported in the available literature. However, studies on other amino-substituted anthracenes suggest that while they are fluorescent, their quantum yields can be sensitive to the solvent environment nih.gov.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is typically observed in molecules with rotatable groups, where the restriction of intramolecular rotations (RIR) in the aggregate state blocks non-radiative decay pathways and opens up the radiative channel. Many advanced anthracene derivatives, such as those with styryl or heterocyclic moieties at the 9,10-positions, have been specifically designed to exhibit AIE polymer.cnrsc.orgrsc.org.
There is no evidence in the reviewed literature to suggest that the parent compound, this compound, exhibits Aggregation-Induced Emission. Typically, small, planar aromatic molecules like anthracene itself are prone to aggregation-caused quenching (ACQ) due to strong π-π stacking interactions that form non-emissive excimers.
Triplet-Triplet Annihilation (TTA) Mechanisms
Triplet-triplet annihilation is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. The excited singlet state can then decay radiatively, resulting in delayed fluorescence at a shorter wavelength (higher energy) than the initial excitation, a phenomenon known as photon upconversion. Anthracene derivatives, particularly 9,10-diphenylanthracene (DPA), are benchmark molecules for studying and utilizing TTA rsc.orgresearchgate.netmdpi.com. The efficiency of TTA depends on factors like the triplet state energy, intersystem crossing rates, and triplet exciton (B1674681) diffusion in the material researchgate.net.
While the TTA mechanisms of various 9,10-disubstituted anthracenes have been extensively studied, there is a lack of specific research on the triplet state dynamics and TTA potential of this compound in the surveyed scientific literature.
Influence of Substituents and Structural Conformation on Photoluminescence
The photoluminescent properties of this compound are highly sensitive to the nature of the substituents attached to the nitrogen atoms and the resulting molecular conformation. The introduction of different N-substituents significantly influences the electronic and molecular structures of both the ground and oxidized states of these compounds. nih.gov
For instance, N-diaryl-anthracene-9,10-diamine derivatives have been explored as dopants in Organic Light-Emitting Devices (OLEDs). The strategic placement of methyl substituents on the N-diaryl rings can enhance device performance. Compared to the unsubstituted N,N,N′,N′-tetraphenyl-anthracene-9,10-diamine, derivatives with methyl groups at the meta, para, or both positions on the phenyl rings show improved current and power efficiencies. researchgate.net This enhancement is attributed to the electronic effects of the substituents, which modulate the energy levels and photophysical properties of the molecule.
The structural conformation, particularly the planarity of the anthracene core, plays a critical role. In some derivatives, such as 9,10-bis(N,N-di(p-anisyl)amino)anthracene, the anthrylene moiety maintains its planarity even after successive one-electron oxidations. In contrast, compounds like 9,10-bis(N,N-dimethylamino)anthracene undergo a significant structural change upon two-electron oxidation, adopting a folded, butterfly-like structure. nih.gov These conformational changes are directly linked to the extent of mixing between the orbitals localized on the amine substituents and those on the anthracene core, which in turn affects the photoluminescence. nih.gov
The table below summarizes the performance improvement in OLEDs using different N-diaryl-anthracene-9,10-diamine derivatives as dopants.
| Substituent on N-diaryl Ring | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
|---|---|---|
| None (Reference) | - | - |
| Meta-methyl | 2.9 | 0.74 |
| Para-methyl | 6.33 | 2.26 |
| Meta and Para-dimethyl | 7.94 | 3.02 |
Intramolecular Charge Transfer (ICT) Processes
The electronic structure of this compound derivatives is characterized by a donor-π-acceptor (D-π-A) arrangement. The amino groups at the 9 and 10 positions act as electron-donating moieties (D), while the electron-rich anthracene core functions as the π-conjugated acceptor (A). Upon photoexcitation, an electron density shift occurs from the donor groups to the acceptor core, a process known as Intramolecular Charge Transfer (ICT). nih.gov
This ICT character is a primary reason for the pronounced solvatochromism observed in these compounds, where the color of the emitted light changes with the polarity of the solvent. nih.govnih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The fluorescence emission of phenylethynyltriphenylene derivatives, which have a similar donor-acceptor structure, is highly sensitive to solvent polarity, showing large Stokes shifts in polar solvents like DMSO and ethanol, indicative of an ICT process. beilstein-journals.org
The efficiency and nature of the ICT process can be influenced by the specific substituents on the amino groups. These substituents can modulate the electron-donating strength of the nitrogen atoms and affect the geometry of the molecule, which in turn governs the electronic coupling between the donor and acceptor parts. For many D-π-A systems, the ICT process leads to an increase in the dipole moment of the excited state compared to the ground state. nih.gov The study of solvatochromic shifts, often analyzed using models like the Lippert-Mataga equation, allows for the quantification of this change in dipole moment and confirms the presence of ICT. nih.gov
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound derivatives is fundamentally linked to their donor-acceptor electronic structure and is significantly influenced by the N-substituents. These compounds typically undergo reversible oxidation processes. Cyclic voltammetry studies reveal that the nature of the substituents on the nitrogen atoms dictates the stability and structure of the resulting oxidized species. nih.gov
For example, the electrochemical oxidation of different 9,10-diamino-substituted anthracenes shows distinct behaviors. The compound 9,10-bis(N,N-di(p-anisyl)amino)anthracene undergoes two successive, reversible one-electron oxidations. Critically, its anthracene core remains planar throughout this process. In contrast, 9,10-bis(N,N-dimethylamino)anthracene and 9,10-bis(N-p-anisyl-N-methylamino)anthracene exhibit a substantial structural transformation upon two-electron oxidation, where the planar anthracene moiety contorts into a butterfly-like shape. nih.gov
This difference in electrochemical behavior is attributed to how the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO) are affected by the substituents. The degree of mixing between the orbitals of the amine groups and the orbitals of the anthracene core determines the electronic structure of the neutral molecule and its subsequent behavior upon oxidation. nih.gov In derivatives that remain planar, there is likely a greater delocalization of charge across the entire molecule, stabilizing the planar oxidized form. In those that bend, the charge may be more localized, leading to geometric distortion.
The table below presents the oxidation potential values for selected 9,10-anthracenediylidene derivatives, which are structurally related systems, illustrating how different donor groups affect the redox properties.
| Compound Derivative | E¹ (V) | E² (V) |
|---|---|---|
| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene based system | +0.36 | +0.72 |
| Functionalized trimethyl derivative | +0.32 | +0.72 |
Reactivity and Mechanistic Investigations of Anthracene 9,10 Diamine
Reactivity at the Amino Functionalities
The presence of two primary amine groups at the 9 and 10 positions makes these sites the primary centers for acid-base chemistry and nucleophilic derivatization. These reactions are fundamental to modifying the molecule's properties and integrating it into larger, more complex structures.
The basicity of the amino groups allows Anthracene-9,10-diamine and its derivatives to exhibit pH-responsive behavior. The nitrogen lone pairs can accept protons, leading to the formation of ammonium (B1175870) cations. This protonation significantly alters the electronic properties of the molecule, affecting its solubility, absorption, and fluorescence characteristics.
While specific pKa values for this compound are not extensively documented in readily available literature, the stability of related amino-substituted anthraquinones is known to be pH-dependent. At extreme pH values (e.g., pH 1 or pH 14), these types of compounds can be susceptible to decomposition. However, in the intermediate pH range of approximately 3 to 8, they are generally stable. This pH-dependent stability and the ability to undergo protonation are key to their application in creating pH-sensitive materials and sensors.
The protonation equilibrium can be represented as follows:
H₂N-Anthracene-NH₂ + H⁺ ⇌ H₃N⁺-Anthracene-NH₂ H₃N⁺-Anthracene-NH₂ + H⁺ ⇌ H₃N⁺-Anthracene-NH₃⁺
These equilibria are crucial in biological and materials science contexts, where small changes in local pH can be used to trigger changes in molecular conformation or electronic state.
The primary amino groups of this compound are versatile handles for a variety of derivatization reactions, allowing for the synthesis of a wide array of functional molecules. These reactions leverage the nucleophilicity of the nitrogen atoms.
One common derivatization involves the formation of Schiff bases through condensation with aldehydes or ketones. This reaction creates imine linkages, which can be used to build larger conjugated systems or to introduce new functional groups.
Another significant application is in the synthesis of dyes and pigments . The amino groups can be diazotized and then coupled with other aromatic compounds to produce azo dyes, a class of compounds known for their intense colors. For instance, the diazonium salt of 2,6-diaminoanthraquinone (B87147) can be reacted with various coupling agents to synthesize novel dyes.
Furthermore, the amino groups can undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides. These modifications are often employed to tune the solubility and electronic properties of the molecule. For example, functionalizing the amino groups of 1,4-diaminoanthraquinones with triethylene glycol chains has been shown to dramatically increase their solubility in polar organic solvents, which is beneficial for applications like redox flow batteries. nih.gov
These derivatization strategies underscore the importance of this compound and related compounds as versatile building blocks in synthetic chemistry. nist.gov
Reactivity of the Anthracene (B1667546) Core
The central anthracene ring system, while aromatic, possesses distinct reactivity at the 9 and 10 positions. These carbons are particularly susceptible to oxidation, reduction, and cycloaddition reactions, in part because such reactions leave two isolated, stable benzene (B151609) rings, thus minimizing the loss of resonance energy. mdpi.com
The anthracene core is prone to oxidation, both photochemically and electrochemically, with the reaction typically occurring across the 9,10-positions.
Photooxidation: In the presence of light and oxygen, anthracene derivatives can undergo a [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. acs.org This endoperoxide is often an unstable intermediate that can subsequently decompose. The decomposition can regenerate the parent anthracene and singlet oxygen or rearrange to form other oxidation products. This reactivity is a known degradation pathway for some anthracene-based materials but can also be harnessed for specific applications like photo-induced oxygen scavenging. acs.org
Chemical and Electrochemical Oxidation: Anthracene can be oxidized to 9,10-anthraquinone using various oxidizing agents. A proposed mechanism for oxidation by hydroxyl radicals involves the initial formation of 9-hydroxyanthracene, which tautomerizes to 9(10H)-anthracenone. dtu.dkmdpi.com Further oxidation yields 9,10-dihydroxyanthracene, which is readily oxidized to the final 9,10-anthraquinone product. dtu.dkmdpi.com Electrochemical studies on platinum electrodes have shown that the oxidation of anthracene can produce 9,10-anthraquinone and bianthrone. libretexts.org The presence of water often favors the formation of anthraquinone (B42736). libretexts.org
The general oxidation pathway to the quinone is summarized in the table below.
| Step | Reactant | Intermediate(s) | Product |
| 1 | Anthracene | 9-Hydroxyanthracene, 9(10H)-anthracenone | 9,10-Dihydroxyanthracene |
| 2 | 9,10-Dihydroxyanthracene | - | 9,10-Anthraquinone |
The anthracene core can be reduced to form hydroanthracene derivatives. The most common products are 9,10-dihydroanthracene (B76342) and other more saturated analogues.
Catalytic Hydrogenation: The reduction of anthracene is often achieved through catalytic hydrogenation using catalysts like nickel, iron, or cobalt. dtu.dkcd-bioparticles.net Depending on the reaction conditions (temperature, pressure, catalyst), the reaction can yield a mixture of products, including 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene, and octahydroanthracene. cd-bioparticles.net The reaction proceeds by the stepwise addition of hydrogen across the double bonds of the aromatic system.
The typical sequence of hydrogenation is shown below: Anthracene → 9,10-Dihydroanthracene → 1,2,3,4-Tetrahydroanthracene → Octahydroanthracene
Chemical Reduction: The reverse transformation from the oxidized 9,10-anthraquinone state back to the anthracene core is also a key reductive process. Various reducing agents can be employed for this conversion. For example, the reduction of anthraquinones to their corresponding anthracenes can be achieved using reagents like hydriodic acid or through catalytic methods. mdpi.com
The central ring of the anthracene core is exceptionally reactive as a diene in cycloaddition reactions. tcichemicals.com
Diels-Alder Reaction: Anthracene readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienophiles across its 9,10-positions. researchgate.net This reactivity is a hallmark of the anthracene framework and provides a powerful method for constructing complex, three-dimensional triptycene-like structures. The reaction involves the concerted addition of a dienophile (e.g., maleic anhydride (B1165640), acetylenes) to the central ring. This process is often thermally reversible, allowing the anthracene to be used as a protective group that can be removed at high temperatures.
Photodimerization: Upon exposure to UV radiation, anthracene and its derivatives can undergo a [4+4] photodimerization. This reaction links two anthracene molecules at their respective 9,10-positions, forming a covalent dimer. The reaction is typically reversible; the dimer can be cleaved back to the two monomer units by irradiation with light of a different (usually shorter) wavelength or by heating. This reversible photo-switching behavior is of significant interest for applications in photoresponsive materials, molecular switches, and data storage.
Electrophilic Substitution Tendencies
The reactivity of this compound towards electrophilic substitution is governed by the powerful activating and directing effects of the two amino groups situated at the meso-positions (9 and 10) of the anthracene core. While specific experimental studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, its behavior can be predicted with a high degree of confidence based on the well-established principles of electrophilic aromatic substitution and the known reactivity of related amino-substituted polycyclic aromatic hydrocarbons.
The amino group is a potent activating group, meaning it significantly increases the rate of electrophilic substitution compared to the unsubstituted parent aromatic system. This activation stems from the ability of the nitrogen atom's lone pair of electrons to be delocalized into the π-system of the anthracene rings, thereby increasing the electron density and nucleophilicity of the aromatic core. In this compound, the presence of two such groups is expected to render the molecule highly susceptible to attack by a wide range of electrophiles, even under mild reaction conditions.
In unsubstituted anthracene, electrophilic attack preferentially occurs at the 9 and 10 positions due to the formation of a more stable carbocation intermediate where the aromaticity of two separate benzene rings is preserved. However, in this compound, these positions are already occupied by the amino groups. Consequently, electrophilic substitution is directed to the outer benzene rings (positions 1, 2, 3, 4, 5, 6, 7, and 8).
The amino groups are ortho- and para-directing. In the context of the anthracene ring system, this directing influence would enhance the electron density at the positions ortho and para to the carbon atoms bearing the amino groups. For the amino group at position 9, the ortho positions are 1 and 8, and the para position is 4 (via a longer resonance pathway). Similarly, for the amino group at position 10, the ortho positions are 4 and 5, and the para position is 1. The cumulative effect of both amino groups would therefore be to strongly activate positions 1, 4, 5, and 8 for electrophilic attack. Positions 2, 3, 6, and 7 would be activated to a lesser extent.
Given the high reactivity, it is anticipated that polysubstitution could be a common outcome, and controlling the degree of substitution might require careful modulation of reaction conditions. Furthermore, the basicity of the amino groups means that under strongly acidic conditions (often employed in nitration and sulfonation), they would exist as the corresponding ammonium salts (-NH3+). The -NH3+ group is a strongly deactivating, meta-directing group, which would drastically reduce the reactivity of the ring system and alter the regioselectivity of the substitution. Therefore, electrophilic substitution reactions on this compound are likely to be more successful under neutral or weakly acidic conditions.
Predicted Outcomes of Electrophilic Substitution Reactions
The following tables summarize the predicted major products and plausible reaction conditions for common electrophilic substitution reactions on this compound, based on the principles discussed above. It is important to note that these are hypothetical examples intended to illustrate the expected chemical behavior.
Table 1: Predicted Outcome of Bromination
| Reagent(s) | Solvent | Predicted Major Product(s) |
| Br₂ | CCl₄ or CH₂Cl₂ | 1,4,5,8-Tetrabromothis compound |
Table 2: Predicted Outcome of Nitration
| Reagent(s) | Solvent | Predicted Major Product(s) |
| HNO₃ / H₂SO₄ | Acetic Anhydride | Likely complex mixture due to oxidation and potential dinitration at positions 1 and 5. |
Table 3: Predicted Outcome of Sulfonation
| Reagent(s) | Solvent | Predicted Major Product(s) |
| Fuming H₂SO₄ | - | This compound-1,5-disulfonic acid |
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.
For anthracene (B1667546) derivatives, single-crystal XRD analysis reveals the conformation of the central anthracene core and the orientation of its substituents. In the case of 9,10-disubstituted anthracenes, the central ring can adopt various conformations, such as a planar or boat shape, depending on the steric and electronic nature of the substituents. rsc.org The analysis would determine the planarity of the anthracene backbone in Anthracene-9,10-diamine and the geometry of the amine groups. Furthermore, XRD elucidates the crystal packing, identifying crucial intermolecular hydrogen bonds involving the amine groups (N-H···N or N-H···π interactions) that dictate the supramolecular architecture.
While specific crystallographic data for this compound (such as space group, unit cell dimensions, and atomic coordinates) are not widely reported in publicly available literature, analysis of related structures like 9,10-bis(perfluorobenzyl)anthracene has provided detailed structural parameters, confirming an orthorhombic crystal system for that particular derivative. beilstein-journals.org A similar detailed analysis for this compound would be essential for a complete structural understanding.
Table 1: Representative Crystallographic Data Categories from X-ray Diffraction This table illustrates the type of data obtained from an X-ray diffraction experiment. Specific values for this compound are not available in the cited literature.
| Parameter | Description | Example Data (for a related compound) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic beilstein-journals.org |
| Space Group | Describes the symmetry of the unit cell. | Aba2 beilstein-journals.org |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 11.53 Å, b = 24.67 Å, c = 8.03 Å beilstein-journals.org |
| Z Value | The number of molecules per unit cell. | 4 beilstein-journals.org |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C, C-N bond distances in Ångstroms. |
| Bond Angles | The angle formed between three connected atoms. | C-C-C, C-N-H bond angles in degrees. |
| Intermolecular Interactions | Non-covalent interactions between molecules. | Hydrogen bond distances and angles. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the anthracene rings and the protons of the two amine (-NH₂) groups. Due to the molecule's symmetry, the protons at positions 1, 4, 5, and 8 would be chemically equivalent, as would the protons at positions 2, 3, 6, and 7. This would result in two distinct multiplet signals in the aromatic region of the spectrum. The chemical shift of the amine protons would appear as a broader signal, the position of which can be sensitive to solvent and concentration.
Table 2: Expected NMR Spectroscopy Data for this compound This table outlines the expected signals and information from NMR analysis. Specific experimental chemical shifts (δ) are not available in the cited literature.
| Nucleus | Expected Chemical Shift (ppm) Range | Multiplicity | Information Provided |
|---|---|---|---|
| ¹H (Aromatic) | ~7.0 - 8.5 | Multiplets | Confirms the aromatic proton framework. |
| ¹H (Amine) | Variable | Broad singlet | Identifies the presence of N-H protons. |
| ¹³C (C9, C10) | Variable | Singlet | Identifies the carbons bonded to the amine groups. |
| ¹³C (Aromatic) | ~120 - 140 | Doublets/Singlets | Confirms the carbon skeleton of the anthracene core. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as different types of bonds (e.g., N-H, C-H, C=C) vibrate at characteristic frequencies.
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the C=C stretching vibrations of the anthracene ring system would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information. As a scattering technique, it is particularly sensitive to symmetric vibrations and non-polar bonds. nih.gov The symmetric stretching of the aromatic rings in this compound would be expected to produce strong signals in the Raman spectrum. researchgate.net While specific spectra for this compound are not published, data from related aminoanthraquinones and other anthracene derivatives serve as a guide for spectral interpretation. acs.org
Table 3: Key Vibrational Modes for this compound This table lists the expected vibrational frequencies for the primary functional groups. Specific experimental peak positions are not available in the cited literature.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H Stretch | FT-IR | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Anthracene Ring |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Anthracene Ring |
| C-N Stretch | FT-IR | 1250 - 1350 | Aryl-Amine |
| Aromatic C-H Bend (out-of-plane) | FT-IR | 700 - 900 | Anthracene Ring |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.
For this compound, the molecular formula is C₁₄H₁₂N₂. HRMS analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion ([M]⁺ or [M+H]⁺). The experimentally measured mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. The theoretical monoisotopic mass of this compound is calculated to be 208.100048391 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₁₄H₁₂N₂.
Table 4: Molecular Formula Confirmation via HRMS
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂ | nih.gov |
| Molecular Weight (Average) | 208.26 g/mol | nih.gov |
| Theoretical Exact Mass | 208.100048391 Da | nih.gov |
| Expected HRMS Result | m/z value matching theoretical mass (± 5 ppm) | - |
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
Time-resolved spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, are used to study the dynamics of molecules after they have been promoted to an electronically excited state by absorbing light. These methods can measure the lifetimes of excited states, identify transient species, and map out the deactivation pathways, such as fluorescence, intersystem crossing, and internal conversion. atto-tec.com
The photophysical properties of the anthracene core are well-studied, but substitution at the 9 and 10 positions can significantly alter its excited-state behavior. rsc.org For this compound, the amine groups act as electron donors, which can lead to the formation of an intramolecular charge transfer (ICT) excited state, particularly in polar solvents. rsc.org Time-resolved fluorescence spectroscopy would be used to measure the fluorescence lifetime (τ) of the excited state. For many anthracene derivatives, these lifetimes are typically in the nanosecond range. nih.govedinst.com
Transient absorption spectroscopy could be used to monitor the formation and decay of other excited species, such as the triplet state, which is often involved in photochemical reactions. Studies on related donor-acceptor anthracene systems have revealed complex excited-state dynamics, including symmetry breaking in polar environments. rsc.org A thorough investigation using these techniques would be necessary to fully characterize the photophysics of this compound.
Table 5: Photophysical Parameters Investigated by Time-Resolved Spectroscopy This table describes the parameters that would be measured. Specific experimental values for this compound are not available in the cited literature.
| Parameter | Description | Technique |
|---|---|---|
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited singlet state before returning to the ground state via fluorescence. | Time-Correlated Single Photon Counting (TCSPC) |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Steady-State Fluorometry |
| Transient Absorption Spectrum | The absorption spectrum of short-lived excited species (e.g., singlet or triplet states). | Pump-Probe Transient Absorption Spectroscopy |
| Excited State Decay Kinetics | The rates at which excited states depopulate through various radiative and non-radiative pathways. | Time-Resolved Fluorescence/Transient Absorption |
Applications in Advanced Materials and Chemical Systems
Organic Electronics and Optoelectronic Materials
The rigid, planar structure of the anthracene (B1667546) core, combined with the electron-donating nature of the diamine substituents, provides a versatile platform for creating materials with tailored electronic and optical characteristics. These characteristics are central to their application in various electronic and optoelectronic devices.
Anthracene-9,10-diamine derivatives have been extensively investigated as emitters in OLEDs, particularly for generating blue and green light. researchgate.netepa.gov The strong fluorescence and high quantum yields of these compounds are key to achieving efficient light emission. chemistryviews.org By modifying the substituents on the diamine groups, researchers can tune the emission color and improve device performance. rsc.org
For instance, a series of diaminoanthracene derivatives, including 9,10-bis(1-naphthylphenylamino)anthracene (α-NPA) and 9,10-bis(2-naphthylphenylamino)anthracene (β-NPA), have been synthesized and utilized as both hole transporters and host emitters in OLEDs. researchgate.net Devices using these materials as the emitting layer have been shown to produce intense green light. researchgate.net The performance of these devices can be significantly enhanced by incorporating additional layers, such as a hole-injection layer and an electron-transporting layer. researchgate.net
One notable example demonstrated a device with the structure m-MTDATA (20 nm) / β-NPA (40 nm) / TPBI (50 nm) that emitted green light at 530 nm. This device achieved a maximum external quantum efficiency of 3.68%, a current efficiency of 14.79 cd/A, and a power efficiency of 7.76 lm/W, with a maximum brightness of 64,991 cd/m². researchgate.net
Further research has focused on developing green fluorescent materials by synthesizing derivatives like N,N,N',N'-Tetra-o-tolyl-anthracene-9,10-diamine (o-Me-TAD) and N,N'-bis(2,5-dimethylphenyl)-N,N'-di-o-tolylthis compound (DMe-o-Me-TAD). epa.gov Doped devices using DMe-o-Me-TAD as the dopant achieved a current efficiency of 22.37 cd/A and an external quantum efficiency of 7.02%. epa.gov
Table 1: Performance of OLEDs using this compound Derivatives as Emitters
| Compound | Device Structure | Emission Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Brightness (cd/m²) |
|---|---|---|---|---|---|---|
| β-NPA | m-MTDATA/β-NPA/TPBI | Green (530 nm) | 3.68 | 14.79 | 7.76 | 64,991 |
| o-Me-TAD | Doped Device | Green (522 nm) | 5.97 | 19.78 | - | - |
| DMe-o-Me-TAD | Doped Device | Green (523 nm) | 7.02 | 22.37 | - | - |
EQE: External Quantum Efficiency
The electronic properties of this compound derivatives make them suitable for use in charge transport layers within organic electronic devices. Their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered to facilitate the efficient injection and transport of holes or electrons.
Arylamine-based compounds featuring an anthracene π-linker have been synthesized and evaluated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating improved power conversion efficiency and stability compared to standard materials like spiro-OMeTAD. rsc.org Similarly, two anthracene-based copolymers, a thiophene-bridged carbazole-anthracene copolymer (PCBZANT) and a thiophene-bridged triphenylamine-anthracene copolymer (PTPAANT), have been developed as HTMs for inverted perovskite solar cells. acs.org The HOMO energy levels of these copolymers, at -5.15 eV and -5.24 eV respectively, facilitate the transfer of hole carriers from the perovskite layer. acs.org
On the other hand, anthracene derivatives have also been explored as electron-transporting and injecting materials. For example, 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene have been studied for their electron transport properties. rsc.org A diphenylanthracene dimethylamine (B145610) derivative was synthesized and used as an electron-injecting material in inverted OLEDs, demonstrating the versatility of the anthracene core in creating materials for both types of charge transport. nih.gov
Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to generate a higher-energy singlet exciton (B1674681), leading to the emission of upconverted light. Anthracene derivatives are frequently used as "annihilators" in TTA upconversion systems due to their favorable energy level alignment. researchgate.netrsc.org
The process begins when a sensitizer (B1316253) molecule absorbs a low-energy photon and, through intersystem crossing, forms a triplet state. This triplet energy is then transferred to the anthracene-based annihilator. nih.gov Two of these triplet-excited annihilator molecules can then undergo TTA, resulting in one molecule being promoted to an excited singlet state, which then fluoresces at a shorter wavelength (higher energy) than the initial excitation wavelength. nih.gov
Research has shown that the efficiency of TTA can be enhanced by increasing the intersystem crossing rate in more conjugated anthracene compounds and by optimizing the triplet diffusion in films of these derivatives. researchgate.net Studies on diphenylanthracene dimers have provided insights into the mechanisms of intramolecular TTA, highlighting the importance of molecular geometry in promoting efficient upconversion. nih.gov
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon with twice the energy. Materials with high TPA cross-sections are valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging.
Derivatives of 9,10-disubstituted anthracene have attracted significant attention for their TPA properties. researchgate.net A series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different substituents at the 9 and 10 positions were synthesized, exhibiting large TPA cross-sections in the range of 740–3940 GM. korea.ac.kr The study revealed that the TPA cross-section increases with the electron donor-acceptor strength and the conjugation length of the molecule. korea.ac.kr
Similarly, 9,10-bis(arylethynyl)anthracene derivatives have been synthesized and their TPA cross-sections measured. korea.ac.kr These studies contribute to establishing structure-property relationships that guide the design of new materials with enhanced TPA capabilities. korea.ac.kr
Table 2: Two-Photon Absorption Properties of Anthracene Derivatives
| Compound Type | Substituents | TPA Cross-Section (δTPA) | Wavelength Range (nm) |
|---|---|---|---|
| 2,6-bis(p-dihexylaminostyryl)anthracene derivatives | Phenyl, styryl, and phenylethynyl groups at 9,10-positions | 740–3940 GM | 780–960 |
| 9,10-bis(arylethynyl)anthracene derivatives | Various arylethynyl groups | - | ~800 |
Chemosensing Platforms and Molecular Probes
The inherent fluorescence of the anthracene core can be modulated by the attachment of specific functional groups, making this compound derivatives excellent candidates for the development of chemosensors. These sensors can detect the presence of specific analytes through changes in their optical properties, such as color or fluorescence intensity.
Fluorogenic probes based on anthracene have been designed to monitor chemical reactions. researchgate.netfao.org These probes are engineered to be non-fluorescent or weakly fluorescent initially. Upon reacting with a target molecule or participating in a chemical transformation, they are converted into a highly fluorescent product. researchgate.netfao.org For example, probes with aldehyde, α,β-unsaturated ketone, or imine groups at the 9-position of anthracene show a significant increase in fluorescence (over 1000-fold) upon undergoing reactions like aldol (B89426) additions. researchgate.net
Derivatives of 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been synthesized and shown to exhibit solvatofluorochromism, meaning their fluorescence color changes with the polarity of the solvent. rsc.org The presence of the amphoteric imidazole (B134444) group also makes them sensitive to strong acids and fluoride (B91410) anions, demonstrating their potential as chemosensors. rsc.org Furthermore, 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble, highly fluorescent probe used for the detection of singlet oxygen. sigmaaldrich.com
Fluorescent Probes for Advanced Imaging Applications (e.g., mouse ear vessel imaging)
Anthracene and its derivatives are well-known for their fluorescent properties, making them attractive candidates for the development of fluorescent probes for various imaging applications. The fluorescence of anthracene is sensitive to its local environment and can be modulated by the attachment of different functional groups.
Currently, there is a lack of specific research demonstrating the use of this compound as a fluorescent probe for advanced imaging applications such as mouse ear vessel imaging. However, the broader class of anthracene derivatives has been successfully employed in bioimaging. For example, nanoparticles based on 9,10-distyrylanthracene (B86952) (DSA) derivatives have been developed for efficient and long-term bioimaging, exhibiting intense fluorescence and good photostability. researchgate.net Similarly, anthracene carboxamide-based fluorescent probes have been designed for the detection of specific analytes within living cells. nih.gov
The amino groups in this compound could potentially serve as recognition sites for specific biological targets or analytes. Upon binding, a change in the fluorescence properties of the anthracene core could be observed, forming the basis of a "turn-on" or "turn-off" fluorescent sensor. The development of such probes would require further research to functionalize the diamine for specific targeting and to characterize its photophysical properties in biological environments.
Supramolecular Chemistry and Self-Assembly
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions. The rigid and planar structure of the anthracene core makes it an interesting component for the design of host molecules.
The amino groups of this compound could participate in hydrogen bonding interactions, which are crucial in many host-guest systems. These groups could potentially bind to guest molecules that have complementary hydrogen bond donor or acceptor sites.
Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The ability of anthracene derivatives to undergo photodimerization has been a key strategy in the design of photoresponsive supramolecular assemblies and hydrogels.
There is no specific research detailing the use of this compound in the design of supramolecular assemblies or hydrogels. The existing research on anthracene-based hydrogels primarily utilizes the [4+4] cycloaddition reaction of the anthracene core upon UV irradiation to form cross-linked networks. nih.govnih.gov These hydrogels are often prepared from polymers, such as polyethylene (B3416737) glycol (PEG), that have been functionalized with anthracene groups. nih.govnih.gov The photodimerization of anthracene allows for the controlled, light-mediated formation of the hydrogel.
While this compound itself has not been reported as a primary component in such systems, it could potentially be incorporated into polymer backbones to create functional hydrogels. The amino groups could provide sites for further chemical modification or could influence the properties of the resulting hydrogel, such as its swelling behavior or its ability to interact with biological systems.
Catalytic Systems and Ligand Design
The diamine functionality of this compound makes it a potential bidentate ligand for transition metal catalysts. The coordination of the diamine to a metal center can influence the metal's electronic properties and steric environment, thereby affecting its catalytic activity and selectivity.
While there is a lack of specific studies on the use of this compound as a ligand in metal-catalyzed reactions, the broader field of catalysis has seen the use of various anthracene-based ligands. For example, metal-organic frameworks (MOFs) constructed from an anthracene-based ligand, 1,1′-(anthracene-9,10-diylbis(methylene)bis(pyridin-1-ium-4-olate)), have been shown to be effective catalysts for multicomponent reactions. rsc.org In these systems, the anthracene unit serves as a structural component of the ligand that links the metal centers.
Furthermore, N-heterocyclic carbene (NHC) metal complexes incorporating anthracene moieties have been explored for their catalytic applications. mdpi.com The synthesis of bulky diamine ligands based on a 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework has also been reported, with the aim of creating stable amido complexes for catalysis. mit.edu These examples, while not directly involving this compound, demonstrate the principle of using the anthracene scaffold to design ligands for catalysis.
The application of this compound as a ligand in catalysis remains an area for future exploration. Its rigid structure and defined bite angle could be advantageous in certain catalytic transformations. Research in this area would involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic performance in various organic reactions.
Photosensitizer Roles in Chemical Transformations
The anthracene core is well-known for its photophysical properties, and its derivatives are often explored as photosensitizers. Photosensitizers are compounds that, upon absorbing light, can transfer the absorbed energy to another molecule, thereby initiating a chemical reaction. This process is crucial in fields such as photodynamic therapy, photocatalysis, and photopolymerization.
While many anthracene derivatives are effective photosensitizers, specific research detailing the photosensitizing roles of this compound in chemical transformations is not extensively documented in publicly available literature. However, the behavior of closely related anthracene derivatives provides insight into its potential capabilities. For instance, derivatives like 9,10-dicyanoanthracene (B74266) (DCA) and 9,10-dibutoxyanthracene (B1632443) are recognized as efficient electron transfer and energy transfer sensitizers. rsc.orgresearchgate.net They are known to generate singlet oxygen, a highly reactive species, which can participate in various oxidation reactions. rsc.org Anthracene derivatives can capture singlet oxygen through a cycloaddition reaction to form a temporary endoperoxide, which can then release the singlet oxygen in the absence of light. frontiersin.org
Furthermore, various amino-substituted anthraquinone (B42736) derivatives, which share structural similarities with diaminoanthracene, have been successfully employed in photoinitiating systems for the free radical photopolymerization of different acrylate (B77674) monomers. researchgate.net Specifically, 1,4-diaminoanthraquinone (B121737) and 1,5-diaminoanthraquinone (B86024) have been used in multicolor photoinitiator systems, highlighting the potential of the diamino-anthracene scaffold in light-induced polymerization processes. researchgate.net These systems are vital for applications like fast 3D printing under visible light. researchgate.net The amino groups on the anthracene structure can influence the photophysical properties, potentially enhancing intersystem crossing and the efficiency of energy transfer required for photosensitization.
Polymer Chemistry and Polymerizable Monomers
The bifunctional nature of this compound, possessing two primary amine groups, makes it an excellent candidate for use as a monomer in step-growth polymerization. These amine groups can react with complementary functional groups, such as carboxylic acid derivatives (e.g., diacid chlorides or dianhydrides), to form high-performance polymers like polyamides and polyimides. libretexts.orgdtic.mil
Polyimides, in particular, are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. zeusinc.com The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. Research on polyimides derived from isomeric diaminoanthraquinones, such as 1,5- and 2,6-diaminoanthraquinone (B87147), has demonstrated that incorporating the rigid anthraquinone structure into the polymer backbone results in materials with outstanding thermal stability, with decomposition temperatures exceeding 500°C. dtic.mil The polyimide derived from 2,6-diaminoanthraquinone was reported to be stable up to 550°C in both air and nitrogen atmospheres. dtic.mil
Similarly, this compound can be expected to serve as a monomer for creating aromatic polyimides with desirable properties. The rigid and planar anthracene core would contribute to a high glass transition temperature (Tg) and excellent thermal stability in the resulting polymer chain. The general reaction for forming a polyamide from a diamine and a diacid chloride is a polycondensation process that produces HCl as a byproduct. libretexts.org
Table 1: Thermal Properties of Polyimides Derived from Diaminoanthraquinone Monomers This table presents data for polyimides synthesized from isomers of diaminoanthraquinone, which serve as a proxy for the expected performance of polymers derived from this compound.
| Diamine Monomer | Decomposition Temperature (in Air) | Decomposition Temperature (in Nitrogen) | Reference |
|---|---|---|---|
| 1,5-Diaminoanthraquinone | > 500 °C | > 500 °C | dtic.mil |
| 2,6-Diaminoanthraquinone | > 550 °C | > 550 °C | dtic.mil |
The incorporation of the anthracene moiety into the polymer backbone not only enhances thermal properties but can also impart specific optical properties, such as fluorescence, which could be utilized in advanced sensor or display technologies. Furthermore, the diamine can be modified to create other polymerizable monomers. For example, reaction with (meth)acryloyl chloride could convert the amine groups into polymerizable (meth)acrylamide functionalities, allowing for its inclusion in free-radical polymerization to produce cross-linked networks or side-chain functionalized polymers. mdpi.com
Energy Storage Systems (e.g., Redox Flow Batteries)
Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the design of stable, high-performance redox-active organic molecules is a key area of research. Anthracene derivatives, particularly those with amino substituents, have emerged as strong candidates for this application. The core advantage of diaminoanthraquinone (DAAQ) derivatives, which are structurally related to this compound, is their ability to access multiple oxidation states. acs.org
Specifically, DAAQs can exhibit up to five different electrochemically accessible oxidation states: a neutral state, two reduced states associated with the quinone functionality, and two oxidized states from the amine groups. researchgate.net This multi-redox capability is highly desirable for symmetric redox flow batteries (SRFBs), where the same compound is used in both the positive (catholyte) and negative (anolyte) electrolyte tanks. acs.org This design simplifies the battery's operation and mitigates issues of cross-contamination between the two electrolyte chambers. acs.org
Research on 1,4-diaminoanthraquinone derivatives has shown that they are exceptionally promising redox-active molecules. acs.orgresearchgate.net For example, 1,4-bis(isopropylamino)anthraquinone has demonstrated four reversible one-electron redox reactions, allowing for the construction of a symmetric RFB with a high theoretical cell potential of 2.72 V. The primary challenge for many DAAQ compounds is their low solubility in the polar organic solvents typically used in nonaqueous RFBs. acs.orgresearchgate.net To overcome this, researchers have functionalized the amino groups with chains, such as oligoethylene glycol ethers, which significantly enhance solubility while retaining the favorable reversible electrochemical properties. acs.org A derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione, was shown to be miscible in any ratio with solvents like acetonitrile. acs.org
The electrochemical properties of these DAAQ derivatives provide a strong indication of the potential performance of this compound-based molecules in RFBs. The two amino groups on the anthracene core can undergo reversible oxidations, making the molecule suitable for use as a catholyte material.
Table 2: Electrochemical Data for a Representative Diaminoanthraquinone Derivative Data for 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) in an electrolyte solution, demonstrating the multi-redox capability of the diamino-anthracene scaffold.
| Property | Value | Significance | Reference |
|---|---|---|---|
| Number of Reversible Redox Transitions | 4 (2 anodic, 2 cathodic) | Allows for use in symmetric flow batteries | researchgate.net |
| Potential between Inner Redox Couples | 1.8 V | Contributes to cell voltage | researchgate.net |
| Potential between Outer Redox Couples | 2.7 V | High theoretical cell potential | researchgate.net |
| Theoretical Energy Density (Inner Couples) | >49 Wh L-1 | High energy storage capability | researchgate.net |
| Cycling Stability (Inner Couples) | <20% capacity fade over 100 cycles | Indicates good operational lifetime | acs.org |
Computational Chemistry and Theoretical Modeling of Anthracene 9,10 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Anthracene-9,10-diamine, DFT calculations are instrumental in predicting its molecular geometry, electronic properties, and reactivity.
Molecular Geometry Optimization and Structural Parameters
Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Theoretical investigations on related anthracene (B1667546) derivatives, such as anthracene-9,10-dicarboxaldehyde, have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a fully converged and optimized structure. nih.govnih.govresearchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum. nih.gov Studies on similar 9,10-disubstituted anthracenes show that the substituents can influence the planarity of the anthracene core. researchgate.net For instance, in 9,10-diphenylanthracene (B110198), the phenyl groups are twisted with respect to the anthracene plane, with dihedral angles approaching 90 degrees. mdpi.com In this compound, the orientation of the amine groups relative to the anthracene ring is a key structural parameter. The planarity of the molecule is crucial as it affects the π-electron conjugation, which in turn influences its electronic and optical properties.
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|---|
| Bond Length | C-C (anthracene ring) | 1.37 - 1.43 | Anthracene derivatives researchgate.net |
| Bond Length | C-N (amine) | ~1.38 | Similar aromatic amines |
| Bond Angle | C-C-C (anthracene ring) | ~120 | Anthracene derivatives mdpi.com |
| Bond Angle | C-C-N | ~120 | Similar aromatic amines |
| Dihedral Angle | H-N-C-C | Variable (defines amine group orientation) | - |
Electronic Absorption and Emission Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules. researchgate.net It is used to predict electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.netarxiv.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions.
The calculations typically involve determining the vertical excitation energies from the optimized ground state geometry (for absorption) and from the optimized first excited state geometry (for emission). arxiv.org The results include the predicted wavelength (λmax), oscillator strength (f), and the molecular orbitals involved in the main electronic transitions. kyushu-u.ac.jp For anthracene and its derivatives, the lowest energy transitions are typically π → π* in nature. nih.gov The substitution of amino groups at the 9 and 10 positions is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted anthracene, due to the electron-donating nature of the amino groups extending the π-conjugation. beilstein-journals.org The choice of DFT functional and the inclusion of solvent effects are crucial for obtaining accurate predictions that can be compared with experimental spectra. nih.govbeilstein-journals.org
Table 2: Predicted Electronic Transition Data for Anthracene Derivatives Note: This table illustrates the type of data obtained from TD-DFT calculations on anthracene derivatives. Specific values for this compound would require a dedicated computational study.
| Compound Type | Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| Anthracene Core | S₀ → S₁ | ~380 | > 0.1 | HOMO → LUMO |
| Donor-Substituted Anthracene | S₀ → S₁ | > 400 | Variable | HOMO → LUMO |
| Anthracene Core | S₁ → S₀ (Emission) | ~400 | - | LUMO → HOMO |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. irjweb.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring and the nitrogen atoms of the amine groups, reflecting its electron-donating character. The LUMO is typically distributed over the π-system of the anthracene core. researchgate.net The introduction of electron-donating amino groups raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted anthracene. researchgate.net A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive. researchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and allow for visualization of their spatial distribution. researchgate.net
Table 3: Frontier Molecular Orbital Energies and Energy Gaps for Anthracene and a Derivative Illustrative data based on DFT calculations for related systems.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Anthracene | ~ -5.5 | ~ -1.9 | ~ 3.6 researchgate.net |
| Anthracene-9,10-dicarboxaldehyde | -6.3003 | -3.4989 | 2.8014 nih.gov |
| This compound (Expected) | Higher than Anthracene | Slightly affected | < 3.6 |
Natural Bond Orbital (NBO) and Natural Chemical Shielding (NCS) Studies
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the bonding nature within a molecule. mpg.defaccts.de It transforms the complex molecular orbitals into a picture of localized bonds and lone pairs, which aligns more closely with chemical intuition. nih.govnih.gov
For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the π-system of the anthracene ring. This is described by the second-order perturbation energy, E(2), which measures the stabilization energy from donor-acceptor interactions. A significant E(2) value for the interaction between the nitrogen lone pair (donor NBO) and the π* anti-bonding orbitals of the anthracene ring (acceptor NBO) would confirm strong conjugation and charge delocalization, contributing to the molecule's stability. nih.gov
Natural Chemical Shielding (NCS) analysis, often performed as part of an NBO calculation, dissects the NMR chemical shielding tensors into contributions from individual NBOs. mpg.de This can provide detailed insight into the electronic origins of the observed chemical shifts in NMR spectroscopy.
Electrostatic Potential (MEP) Mapping and Global Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms due to their lone pairs, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine groups would exhibit positive potential.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. nih.gov These include:
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution.
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It describes the escaping tendency of electrons.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic power of a molecule.
These descriptors provide a quantitative measure of the molecule's reactivity and stability. irjweb.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with its environment.
For this compound, MD simulations could be employed to:
Study its conformational dynamics in different solvents.
Investigate its interaction with other molecules, such as biological macromolecules or other organic materials.
Simulate the formation of aggregates or dimers in solution. Studies on anthracene dimers, for example, have used MD simulations in conjunction with DFT to estimate binding energies. nih.gov
MD simulations rely on force fields to describe the potential energy of the system. The choice of an appropriate force field is crucial for obtaining realistic simulations of the molecule's behavior.
Conformational Dynamics and Flexibility Analysis
The conformational landscape of this compound is largely dictated by the orientation of the amino (-NH₂) groups relative to the planar anthracene core. Theoretical modeling can elucidate the dynamics and flexibility associated with these groups.
Rotational Barriers of Amino Groups: The rotation of the amino groups around the C-N bond is a key conformational process. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface associated with this rotation. This reveals the energy barriers that hinder free rotation, which are influenced by steric interactions between the hydrogen atoms of the amino groups and the adjacent aromatic protons of the anthracene core.
Torsional Angles: Due to steric hindrance, the anthracene core and the attached amino groups may not be perfectly coplanar. Large torsions can exist between the anthracene center and its substituents at the 9 and 10 positions. polymer.cn For this compound, the dihedral angles defining the orientation of the -NH₂ groups are crucial parameters. Quantum chemical calculations can predict the most stable conformations and the energy differences between various rotamers.
Vibrational Analysis: Theoretical vibrational frequency calculations can identify the normal modes of vibration. The low-frequency modes often correspond to the torsional and wagging motions of the amino groups, providing further insight into the molecule's flexibility.
Intermolecular Interactions and Aggregation Behavior
The aggregation of this compound in the solid state or in solution is governed by a variety of non-covalent interactions. Computational models are instrumental in characterizing these forces.
Hydrogen Bonding: The amino groups in this compound can act as hydrogen bond donors, while the nitrogen atoms can be acceptors. In the solid state, this can lead to the formation of N-H···N intermolecular hydrogen bonds, creating specific packing motifs.
π-π Stacking: The planar aromatic core of anthracene facilitates π-π stacking interactions between adjacent molecules. The strength and geometry of these interactions (e.g., parallel-displaced or T-shaped) can be assessed using high-level quantum chemical calculations that properly account for dispersion forces.
Aggregation-Induced Emission (AIE): Some anthracene derivatives are known to exhibit aggregation-induced emission. acs.org Computational studies can help to understand this phenomenon by analyzing how intermolecular interactions in the aggregated state restrict intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways and enhancing fluorescence. rsc.org
Non-Linear Optical (NLO) Properties Prediction
Molecules with extended π-conjugated systems and donor-acceptor groups, like this compound, are candidates for non-linear optical materials. Computational chemistry is a key tool for predicting their NLO properties.
Hyperpolarizability Calculations: The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Quantum chemical methods, particularly DFT, are widely used to calculate this property. nih.govresearchgate.net For this compound, the amino groups act as electron donors, which can lead to a significant β value.
Structure-Property Relationships: Theoretical calculations allow for systematic studies of how modifications to the molecular structure affect the NLO properties. For instance, the effect of substituting different functional groups on the anthracene core can be computationally screened to design molecules with enhanced NLO responses. springerprofessional.de
Solvent Effects: The NLO properties of molecules can be highly dependent on their environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to predict how the hyperpolarizability of this compound changes in different solvents.
Below is a table summarizing the predicted NLO properties for a related compound, 1,4-Diamino-9,10-Anthraquinone, which provides an indication of the expected behavior for amino-substituted anthracenes.
| Property | Predicted Value (esu) | Computational Method |
| Nonlinear Refractive Index (n₂) | 10⁻⁶ | Z-scan |
| Nonlinear Absorption Coeff. (β) | 10⁻⁴ m/W | Z-scan |
| First Hyperpolarizability (β) | Not specified | DFT/6-311G |
Data for 1,4-Diamino-9,10-Anthraquinone as a proxy. nih.govresearchgate.net
Crystal Structure Prediction and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry. However, once a crystal structure is known (e.g., from X-ray diffraction), computational tools can provide a deep understanding of the intermolecular interactions that stabilize the crystal lattice.
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal. nih.goviucr.orgiucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, this analysis would reveal the relative importance of H···H, C···H/H···C, and N···H/H···N contacts in the crystal packing. nih.gov
Energy Frameworks: This computational approach calculates the interaction energies between molecules in the crystal and visualizes them as a network of cylinders. This allows for a clear depiction of the topology and strength of the π-π stacking and hydrogen bonding interactions that form the crystal's supramolecular architecture.
The following table illustrates typical contributions of different intermolecular contacts to the Hirshfeld surface for a related anthracene derivative.
| Contact Type | Contribution (%) |
| H···H | 47.9 |
| C···H/H···C | 34.2 |
| O···H/H···O | 13.7 |
| N···H/H···N | 0.6 |
Data for 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate. nih.goviucr.org
High-Pressure Effects on Electronic Structure via Computational Methods
Applying high pressure is a way to tune the properties of molecular solids without changing their chemical composition. Computational methods can simulate the effects of pressure on the electronic structure of this compound.
Band Structure Calculations: DFT calculations can be used to determine the electronic band structure of crystalline this compound. Under simulated pressure, changes in the lattice parameters lead to modifications in the band gap and the dispersion of the electronic bands. nih.gov
Pressure-Induced Red-Shift: It is generally observed that applying pressure to molecular crystals like anthracene leads to a red-shift in their absorption and fluorescence spectra. nih.gov This is due to the increased intermolecular interactions and orbital overlap, which lowers the energy of the excited states. Computational models can predict the magnitude of this shift. researchgate.net
Enhanced Intermolecular Interactions: As pressure reduces the intermolecular distances, the strength of interactions like π-π stacking and C-H···π increases. rsc.org This can be quantified computationally by calculating the interaction energies at different simulated pressures. These changes in intermolecular forces are directly responsible for the observed modifications in the electronic and optical properties. nih.govnih.gov
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency
The future development of materials based on Anthracene-9,10-diamine hinges on the availability of efficient, scalable, and versatile synthetic methodologies. While classical methods exist, current research is focused on modern catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.
A promising direction is the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the convenient synthesis of a variety of N-arylated and N-alkylated this compound derivatives. Researchers have successfully synthesized compounds like 9,10-bis(diphenylamino)anthracene and 9,10-bis(m-tolylphenylamino)anthracene from 9,10-dibromoanthracene (B139309) and the corresponding diarylamine using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand. These modern catalytic approaches are significantly more efficient than older methods that often required harsh conditions and produced lower yields.
Further research is geared towards developing "green" synthetic protocols. This includes catalyst- and solvent-free approaches, which have been successfully demonstrated for related anthracene (B1667546) derivatives. For instance, highly efficient protocols for synthesizing 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives have been developed by simply grinding the anhydride (B1165640) with various amines at room temperature, achieving quantitative yields in minutes. Adapting such mechanochemical or solid-state reaction principles to the synthesis of this compound and its derivatives could dramatically reduce waste, cost, and environmental impact.
Rational Design of Derivatives for Tunable Electronic and Photophysical Properties
The rational design of this compound derivatives is key to unlocking their full potential. The electronic and photophysical properties of the anthracene core are highly sensitive to the nature of the substituents at the 9 and 10 positions. By strategically modifying the amino groups, researchers can precisely tune the molecule's characteristics for specific applications.
Introducing different aryl or alkyl groups to the nitrogen atoms can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, affects the material's electrochemical behavior and its absorption and emission spectra. For instance, attaching bulky aromatic groups can induce a twisted arrangement with respect to the central anthracene moiety. This structural feature is crucial as it can limit intermolecular π–π stacking in the solid state, which helps to suppress fluorescence self-quenching and maintain high photoluminescence quantum yields (PLQY).
The introduction of electron-donating or electron-withdrawing groups on the peripheral phenyl rings of N-aryl substituents provides another layer of control. This allows for fine-tuning of the intramolecular charge transfer (CT) character of the excited state, influencing properties from emission color to two-photon absorption cross-sections. This targeted approach enables the creation of a broad family of materials with tailored optical and electronic properties, suitable for applications ranging from deep-blue emitters in organic light-emitting diodes (OLEDs) to fluorescent probes.
| Substituent Type | Effect on Electronic Properties | Effect on Photophysical Properties | Potential Application |
|---|---|---|---|
| Aryl Amines (e.g., -NHPh) | Raises HOMO level, decreases band gap | Red-shifts emission, enhances charge transport | OLED hole transport & emitting layers |
| Bulky/Twisted Groups (e.g., -N(tolyl)₂) | Minimal impact on HOMO/LUMO, disrupts packing | High solid-state PLQY, reduces self-quenching | Efficient solid-state emitters |
| Electron-Withdrawing Groups (e.g., perfluorobenzyl) | Lowers HOMO/LUMO levels | Blue-shifts emission, improves photostability | Deep-blue OLEDs, fluorescent probes |
| π-Conjugated Groups (e.g., -C≡C-Ph) | Extends π-conjugation, narrows band gap | Large red-shift in absorption/emission | Green/Red emitters, photosensitizers |
Exploration of Advanced Applications in Quantum Technologies
The unique photophysical properties of the 9,10-disubstituted anthracene framework make it a compelling candidate for exploration in the burgeoning field of quantum technologies. While direct applications of this compound are still emerging, research on related derivatives highlights significant potential in two key areas: singlet fission and the development of organic quantum dots.
Singlet Fission: This quantum mechanical process involves the conversion of a single high-energy singlet exciton (B1674681) into two lower-energy triplet excitons. This phenomenon could dramatically increase the theoretical efficiency limit of solar cells. Anthracene derivatives are prime candidates for singlet fission due to their tunable triplet energy levels. nih.gov Research has shown that compounds like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) undergo efficient singlet fission in thin films, with triplet yields approaching 180%. nih.govscispace.com The development of this compound derivatives with appropriate molecular packing and electronic coupling could lead to a new class of materials for next-generation photovoltaics.
Organic Quantum Dots: Fluorescent organic nanoparticles, or "organic dots," are gaining traction as alternatives to traditional semiconductor quantum dots for applications in biological imaging and sensing. Anthracene derivatives with aggregation-induced emission (AIE) properties are particularly suitable for this purpose. For example, 9,10-divinyl anthracene has been encapsulated within polymers to create bright, stable organic dots with high quantum yields (around 29%) for cellular imaging. nih.gov The strong emissive properties of diaminoanthracene derivatives could be harnessed to create novel organic dots with tunable colors and functionalities for advanced bio-imaging and sensing applications.
Integration into Hybrid Organic-Inorganic Materials
A significant area of future research is the incorporation of this compound as a functional building block within larger, structured hybrid materials. The amino groups provide ideal anchor points for coordination with metal ions, making the molecule an excellent candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.
Researchers have already demonstrated the synthesis of mixed-ligand MOFs using a related compound, 9,10-di(1H-imidazol-1-yl)anthracene, as the primary organic linker. These studies show that the bulky, chromophoric anthracene core can be successfully integrated into stable, porous, three-dimensional networks with metals like copper and nickel. The resulting hybrid materials exhibit interesting optical properties, such as visible light absorption, which makes them promising for applications in photocatalysis.
By using this compound or its derivatives as the organic struts, it is possible to design novel MOFs with tailored pore sizes, functionalities, and photophysical responses. The inherent fluorescence of the anthracene unit could lead to MOFs that act as chemical sensors, where the emission properties change upon the inclusion of specific guest molecules. Furthermore, the integration of the electronically active diaminoanthracene core into a conductive inorganic framework could yield new materials for applications in electronics and energy storage.
Predictive Modeling for Structure-Property Relationships and Application Performance
To accelerate the discovery and optimization of new this compound-based materials, predictive computational modeling is an indispensable tool. Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly being used to establish clear structure-property relationships and to forecast the performance of these molecules in specific applications.
DFT calculations can accurately predict key electronic properties, including HOMO/LUMO energy levels, ionization potentials, and electron affinities. This information is crucial for designing materials for electronic devices like OLEDs, as it allows for the optimization of energy level alignment to ensure efficient charge injection and transport. Furthermore, computational models can simulate UV-Vis absorption and emission spectra, providing insights into how chemical modifications will affect the color and efficiency of light emission. rsc.org
Beyond predicting the properties of individual molecules, theoretical calculations are being used to understand intermolecular interactions and solid-state packing, which are critical for performance. Modeling can also be extended to simulate the behavior of these molecules at interfaces or within a device stack. For example, calculations of the transport properties of anthracene derivatives assembled between gold electrodes have been used to evaluate their potential as molecular switches. This predictive power allows for the in silico screening of vast libraries of potential derivatives, enabling researchers to focus experimental efforts on the most promising candidates, thereby saving significant time and resources.
Conclusion
Summary of Key Academic Contributions and Advances
The primary academic contributions related to Anthracene-9,10-diamine are centered on its role as a versatile precursor for the synthesis of more complex functional molecules. The anthracene (B1667546) core provides a rigid, planar, and fluorescent platform, while the diamino groups at the 9 and 10 positions offer reactive sites for further chemical modifications.
Key advances in the broader field of anthracene chemistry highlight the importance of this structural motif:
Foundation for Optoelectronic Materials: Anthracene derivatives are cornerstones in the development of organic electronics. beilstein-journals.org Modifications at the 9 and 10 positions are crucial for tuning the photophysical properties of these materials. mdpi.com The introduction of bulky substituents at these positions can prevent fluorescence self-quenching, a critical feature for efficient organic light-emitting diodes (OLEDs). beilstein-journals.org While specific research on this compound in OLEDs is not prominent, its structure represents a primary scaffold from which advanced emitters and organic semiconductors can be designed. beilstein-journals.orgbeilstein-journals.org
Precursor to Biologically Active Compounds: Amino-substituted anthracenes and their related structures (anthracenediones) have been extensively investigated for their biological activity. researchgate.net Research on amino- and diamino-9,10-anthracenediones has led to the discovery of compounds with a wide range of pharmacological applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.com For instance, the anticancer drug Mitoxantrone is a well-known synthetic anthracene-9,10-dione. biointerfaceresearch.comresearchgate.net this compound serves as a fundamental precursor, providing the essential aromatic core and amino functionalities that are critical for the DNA-binding and cytotoxic properties observed in many of these derivatives. nih.gov
Intermediate for Dyes and Polymers: Aminoanthracene derivatives are key intermediates in the synthesis of various dyes and pigments. biointerfaceresearch.com The amino groups act as powerful auxochromes that modify the color and properties of the final product. Furthermore, the diamine functionality allows the molecule to be used as a monomer in polymerization reactions, enabling its incorporation into advanced materials such as polymers for ophthalmic purposes or components in redox-flow batteries. biointerfaceresearch.com
Prospective Outlook on the Significance of this compound in Chemical Sciences
The future significance of this compound in chemical sciences is poised to grow, driven by the continuous demand for novel functional materials and specialized chemical structures.
Advanced Materials Science: The compound's intrinsic properties—a fluorescent aromatic core combined with reactive amine groups—make it an ideal candidate for creating sophisticated materials. There is significant potential for its use in the development of:
Chemosensors: The amino groups can serve as binding sites for ions or molecules, and the anthracene core can act as a fluorescent reporter. This dual functionality could be exploited to create highly sensitive and selective sensors.
Covalent Organic Frameworks (COFs): The diamine structure is perfectly suited for use as a building block (monomer) in the synthesis of porous crystalline polymers like COFs. These materials have potential applications in gas storage, catalysis, and separation technologies.
Next-Generation Organic Electronics: As researchers continue to seek more efficient and stable materials for OLEDs and organic field-effect transistors (OFETs), this compound offers a versatile platform for synthesizing novel charge-transporting materials and emitters with tailored electronic properties. beilstein-journals.org
Medicinal Chemistry and Drug Discovery: While much of the historical focus has been on anthracenediones, there is a growing interest in exploring a wider range of chemical diversity for new therapeutic agents. The core structure of this compound could be a starting point for designing new classes of biologically active compounds. Its derivatives could be explored for novel mechanisms of action, potentially overcoming the resistance issues associated with existing drugs. researchgate.net
Supramolecular Chemistry: The ability of the amino groups to form hydrogen bonds and participate in other non-covalent interactions makes this compound a valuable component for constructing complex supramolecular assemblies. These organized structures are at the forefront of research in nanotechnology and molecular machinery.
Q & A
Q. Advanced
- Through-space charge transfer (TSCT) : Non-conjugated polystyrene sensitizers (e.g., BP-H) achieve hyperfluorescence with kRISC >3.6×10⁶ s⁻¹, enhancing electroluminescence efficiency .
- Dopant selection : Emitters like TBPAD (green) and NTTPA (red) provide full-color emission with PLQY >90% .
What analytical challenges arise in isolating this compound isomers, and how are they resolved?
Q. Advanced
- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers (e.g., 1,5- vs. 1,8-dihydroxy derivatives) .
- Dynamic NMR : Detects rotameric equilibria in solutions with variable-temperature studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
